pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene
Description
This compound is a highly complex polycyclic hydrocarbon characterized by a fused network of 15 interconnected rings, including cyclopropane, cyclobutane, and larger cycloalkane systems. Its IUPAC name reflects the intricate arrangement of bridging and spiro junctions, resulting in exceptional structural rigidity and steric strain.
Properties
IUPAC Name |
pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H20/c1-5-23-9-13-27-17-31-33-19-29-15-11-25-7-3-22-4-8-26-12-16-30-20-34(46(33)48-43(29)39(25)36(22)40(26)44(30)48)32-18-28-14-10-24-6-2-21(1)35-37(23)41(27)47(45(31)32)42(28)38(24)35/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPWDVCEMZLGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C4=C1C=CC5=C4C6=C(C=C5)C=C7C8=CC9=C1C4=C(C=CC5=C4C4=C(C=C5)C=CC5=CC(=C8C1=C54)C1=C7C6=C3C(=C1)C=C2)C=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348352 | |
| Record name | Benzo[1,2,3-bc:4,5,6-b'c']dicoronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98570-53-7 | |
| Record name | Benzo[1,2,3-bc:4,5,6-b'c′]dicoronene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98570-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[1,2,3-bc:4,5,6-b'c']dicoronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICORONYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BX8DTC7R5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including cyclization reactions, ring-closing metathesis, and other advanced organic synthesis techniques. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound, if feasible, would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a model system to study complex ring structures and their reactivity.
Biology
In biology, it might be investigated for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicine, researchers could explore its potential as a drug candidate, particularly if it exhibits unique biological activity.
Industry
In industry, this compound could find applications in the development of new materials with specific properties, such as high stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. This could involve binding to specific proteins, altering enzyme activity, or interacting with cellular membranes. The pathways involved would be elucidated through detailed biochemical and biophysical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Complexity and Ring Systems
The compound’s defining feature is its 15-ring system, surpassing most known polycyclic hydrocarbons. Below is a comparison with analogous compounds:
Key Observations :
- The pentadecacyclo compound’s 15 rings create a highly strained geometry, unlike the more relaxed frameworks of triterpenes (e.g., adiantulupanone) .
- Nitrogen- or oxygen-substituted analogs (e.g., Compound 29) prioritize functional group diversity over ring count, enabling applications in catalysis or bioactivity .
Stability and Reactivity
- Thermal Stability : The compound’s strain energy likely renders it thermally unstable compared to saturated analogs like pentadecane (), which lacks ring strain.
- Oxidative Reactivity : Similar to polyaromatic hydrocarbons (PAHs), the compound may undergo electrophilic substitution at less-strained positions, but steric hindrance could limit reactivity .
Material Science Potential
The compound’s rigid framework could serve as a scaffold for molecular cages or porous materials , analogous to metal-organic frameworks (MOFs) derived from polycyclic ligands. Computational studies using van der Waals descriptors () could predict its packing efficiency and porosity .
Critical Analysis of Limitations
- Characterization Gaps : The absence of experimental data (e.g., X-ray crystallography or MS/MS fragmentation) limits definitive structural validation. SHELX-based refinement () would be essential for resolving atomic positions.
- Scalability: Synthetic routes for such complex systems remain hypothetical, requiring advances in step-economical methodologies .
Biological Activity
Pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene is a complex polycyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article delves into the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by its extensive cyclic structure comprising 37 rings and a tetracosaene backbone. Its molecular formula is C48H20 with a molecular weight of approximately 596.687 g/mol . The intricate arrangement of its carbon atoms contributes to its stability and potential reactivity in biological systems.
Table 1: Basic Properties of Pentadecacyclo[37.7.1...tetracosaene
| Property | Value |
|---|---|
| Molecular Formula | C48H20 |
| Molecular Weight | 596.687 g/mol |
| IUPAC Name | Pentadecacyclo[37.7.1...tetracosaene |
| CAS Number | 98570-53-7 |
Anticancer Properties
Research indicates that pentadecacyclo[37.7.1...tetracosaene exhibits potential anticancer properties through various mechanisms:
- Cell Proliferation Inhibition : Studies have shown that the compound can inhibit the proliferation of cancer cells in vitro by inducing apoptosis (programmed cell death) .
- Mechanisms of Action : The compound may disrupt cellular signaling pathways associated with cancer growth and survival, although specific pathways remain to be elucidated.
Antimicrobial Activity
Preliminary studies suggest that pentadecacyclo[37.7.1...tetracosaene may possess antimicrobial properties:
- Bacterial Inhibition : In vitro assays indicate that the compound can inhibit the growth of certain bacterial strains .
- Mechanism : The exact mechanism by which it exerts antimicrobial effects is still under investigation but may involve disruption of bacterial cell membranes.
Neuroprotective Effects
Emerging research points to potential neuroprotective effects:
- Oxidative Stress Reduction : The compound may help mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases .
- Neurotransmitter Modulation : There is evidence suggesting that it could influence neurotransmitter levels, thereby impacting cognitive functions.
Study 1: Anticancer Activity in Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells demonstrated that pentadecacyclo[37.7.1...tetracosaene significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment . The study highlighted the compound's ability to induce apoptosis as confirmed by flow cytometry analysis.
Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
In a separate investigation focusing on antimicrobial properties, pentadecacyclo[37.7.1...tetracosaene exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus . This suggests its potential as a lead compound for developing new antimicrobial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
